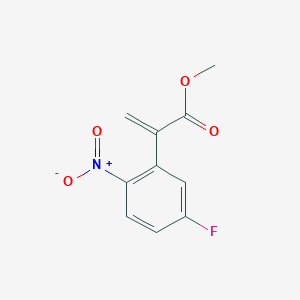

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electrochemical Properties and Anticancer Activity

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate has been studied for its electrochemical properties, which are crucial in understanding its anticancer activity. It behaves typically like nitroaromatics in aprotic media and displays high stability in its electrogenerated nitro radical anion form. This stability is especially pronounced in dimethylformamide and tetrabutylammonium perchlorate. The compound, in its reduced form, interacts with glutathione in phosphate buffer, influencing its reduction behavior. Such electrochemical characteristics suggest that it can be considered a bioreductive agent with glutathione depleting function, which is significant in its anticancer applications (Goulart et al., 2007).

Antimalarial Activity

Further, a related compound, [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, has been identified as a novel lead for antimalarial agents. Its structure-activity relationship shows that the acyl residue at the 2-amino group of the benzophenone core must be a phenylacetic acid substructure with specific substitutions for effective antimalarial activity (Wiesner et al., 2003).

Application in Polymer Synthesis and Characterization

In polymer science, methyl 2-(5-fluoro-2-nitrophenyl)acrylate derivatives have been used in the synthesis and characterization of copolymers. These studies involve understanding the reactivity ratios of monomers and the properties of resulting polymers, such as thermal stability and molecular weight. Such polymers find applications in various specialty coatings and materials due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling properties (Thamizharasi et al., 1996; Thamizharasi et al., 1999).

Other Applications

- Synthesis of novel anti-microbial agents, where derivatives of methyl 2-(5-fluoro-2-nitrophenyl)acrylate play a role in the development of effective anti-microbial materials (Manivannan, 2020).

- Development of photoconducting nonlinear optical side-chain polymers, where carbazole derivatives of the compound are synthesized to possess both photoconductivity and nonlinear optical properties (Kim et al., 1999).

Propiedades

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGGYMKJIHQMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

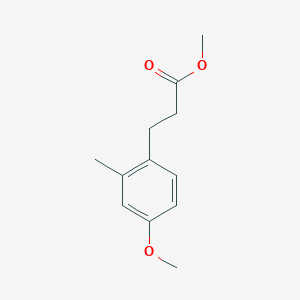

Canonical SMILES |

COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2356317.png)

![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2356323.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)

![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)

![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)

![2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine](/img/structure/B2356336.png)

![N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2356338.png)